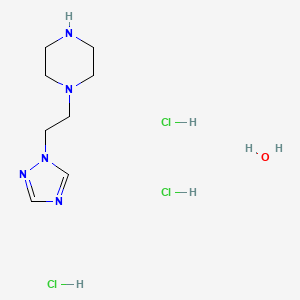
(E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride, also known as Trifluoromethylphenylpiperazine (TFMPP), is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is a psychoactive drug that acts as a serotonin receptor agonist and is commonly used as a recreational drug. However,
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of fluorous amines, including those with trifluoromethyl groups, demonstrate their utility in resolving racemic mixtures and understanding their solubility and partition coefficients across different solvents. This application is crucial in the development of novel methods for enantiomer resolution, as seen in the work by Szabó et al. (2006), where fluorous amines were used for the heat-facilitated resolution of racemic acids, showcasing their potential in stereochemical applications (Szabó et al., 2006).
Organic Synthesis
In the field of organic synthesis, the trifluoromethyl group is recognized for its electron-withdrawing properties, enhancing the reactivity of aromatic compounds. Cho et al. (2010) presented an efficient method for the trifluoromethylation of aryl chlorides, a key reaction for introducing CF3 groups into pharmaceutical and agrochemical compounds, highlighting its importance in modifying molecular properties for varied applications (Cho et al., 2010).
Chemical Detection and Analysis
Tamiaki et al. (2013) explored the use of synthetic chlorophyll derivatives for optical detection of amines. The introduction of trifluoroacetyl groups into these compounds facilitated the formation of hemiaminal-type adducts with blue-shifted absorption bands, showcasing a novel approach for the selective detection of amines in solution (Tamiaki et al., 2013).
Advanced Material Development
Research by Chung and Hsiao (2008) on novel organosoluble fluorinated polyimides derived from trifluoromethyl-substituted bis(ether amine) monomers underlines the significance of these compounds in creating materials with low dielectric constants and high thermal stability. Such materials are vital for the electronics industry, providing insights into the design of high-performance polymers (Chung & Hsiao, 2008).
Catalysis and Reactions
The development of catalyst-free trifluoroethylation reactions of amines by Andrews et al. (2017) showcases the application of trifluoroacetic acid in the direct trifluoroethylation of secondary amines. This method demonstrates remarkable functional group tolerance, providing a practical approach to synthesizing fluorinated amines, essential in medicinal chemistry (Andrews et al., 2017).
properties
IUPAC Name |
(E)-5,5,5-trifluoropent-3-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c1-4(9)2-3-5(6,7)8;/h2-4H,9H2,1H3;1H/b3-2+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJNCNYHUVQAKQ-SQQVDAMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanamine](/img/structure/B2765168.png)



![2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2765174.png)







